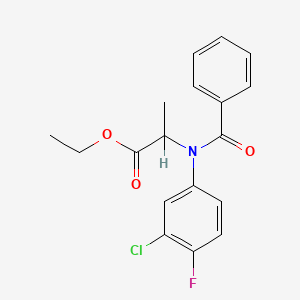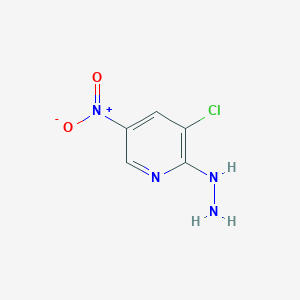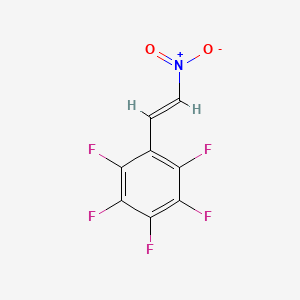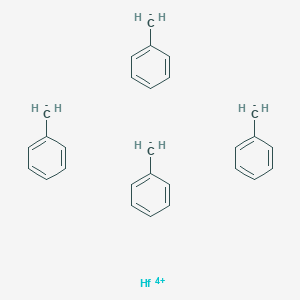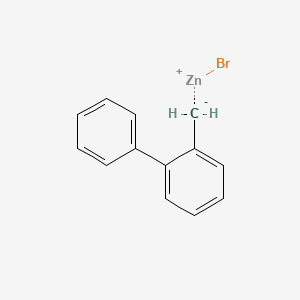
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a diphenylmethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid, also known as Boc-alpha-(diphenylmethyl)-DL-Pro-OH, is a complex organic compound that plays a significant role in organic synthesis
Mode of Action
The compound’s mode of action involves its interaction with other organic compounds in a process called protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from boronic esters . This process is crucial in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This process is a significant biochemical pathway that allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the compound’s stability is a crucial factor in its bioavailability . The compound is usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the creation of new organic compounds through the process of protodeboronation . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and, consequently, its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Protection with Boc Group: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the diphenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
1-Boc-2-(phenylmethyl)-2-pyrrolidinecarboxylic acid: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.
1-Boc-2-(methyl)-2-pyrrolidinecarboxylic acid: Contains a methyl group instead of a diphenylmethyl group.
1-Boc-2-(ethyl)-2-pyrrolidinecarboxylic acid: Contains an ethyl group instead of a diphenylmethyl group.
Uniqueness
1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is unique due to the presence of the diphenylmethyl group, which provides enhanced stability and reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYLACKGJPIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407775 | |
| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-64-7 | |
| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






